2-(3-(2-Bromo-4-(trifluoromethoxy)phenoxy)propyl)isoindoline-1,3-dione
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Overview
Description
2-(3-(2-Bromo-4-(trifluoromethoxy)phenoxy)propyl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and an isoindoline-1,3-dione scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Bromo-4-(trifluoromethoxy)phenoxy)propyl)isoindoline-1,3-dione typically involves a multi-step process. One common approach includes the condensation reaction of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The bromine and trifluoromethoxy groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-Bromo-4-(trifluoromethoxy)phenoxy)propyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Addition Reactions: The trifluoromethoxy group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide (LDA), potassium thiocyanate, and aryl diazonium salts . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-(3-(2-Bromo-4-(trifluoromethoxy)phenoxy)propyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(2-Bromo-4-(trifluoromethoxy)phenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 2-Bromo-3,3,3-trifluoropropene
- 4-Bromobenzotrifluoride
- 2-Bromo-4-(trifluoromethyl)acetophenone
Uniqueness
2-(3-(2-Bromo-4-(trifluoromethoxy)phenoxy)propyl)isoindoline-1,3-dione is unique due to its combination of a bromine atom, a trifluoromethoxy group, and an isoindoline-1,3-dione scaffold
Properties
IUPAC Name |
2-[3-[2-bromo-4-(trifluoromethoxy)phenoxy]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF3NO4/c19-14-10-11(27-18(20,21)22)6-7-15(14)26-9-3-8-23-16(24)12-4-1-2-5-13(12)17(23)25/h1-2,4-7,10H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQSHNIIJIDQEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=C(C=C(C=C3)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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